3-(2-Fluorophenyl)-2-methyl-1-propene
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Overview
Description
This usually includes the compound’s systematic name, other names or synonyms it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details on the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives, including compounds with the 3-fluoro-5-substituted phenylpiperazinyl group, have been synthesized and evaluated for their antitumor activity. Compounds like the 3-cyano-5-fluorophenyl derivative showed potent antitumor activity against several human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).
Catalysis and Chemical Synthesis
- 1,1-Bis(p-fluorophenyl)ethene and 3,3-bis(p-fluorophenyl)propene were hydroformylated using rhodium catalysts, demonstrating the potential of these compounds in catalysis and as building blocks for pharmaceuticals (Botteghi et al., 1999).
Material Science and Optoelectronics
- Studies on unsymmetrical diarylethene compounds bearing a fluorine atom have elucidated the effect of the fluorine atom position on their optoelectronic properties, which are significant for applications in photochromism, fluorescence, and electrochemistry (Liu, Pu, & Liu, 2009).
Nuclear Magnetic Resonance (NMR) Studies
- Bicyclic thiophene derivatives, including those with o-fluorophenyl groups, have been analyzed using NMR, revealing insights into spin coupling and structural properties (Hirohashi, Inaba, & Yamamoto, 1976).
Polymerization and Material Properties
- Propene polymerization using modified constrained geometry complexes with substituents like 4-fluorophenyl has been investigated, contributing to the understanding of catalyst activity and molecular weight of polypropene (Staal et al., 2003).
Intracellular Imaging
- Compounds like 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal have been used as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells, indicating their applicability in biological imaging and intracellular studies (Nan et al., 2015).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-fluoro-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWJZEAMPHYXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641166 |
Source
|
Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2-methyl-1-propene | |
CAS RN |
731772-97-7 |
Source
|
Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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